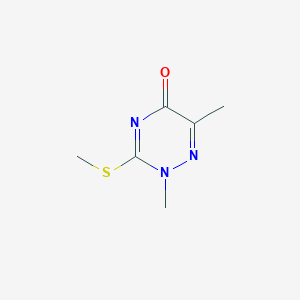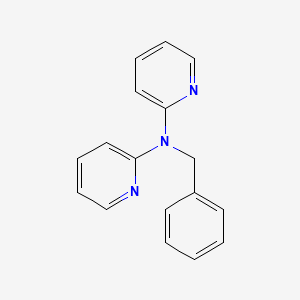
1-Piperazinecarboxylic acid, 4-(2-(diisobutylamino)ethyl)-, isobutyl ester, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Piperazinecarboxylic acid, 4-(2-(diisobutylamino)ethyl)-, isobutyl ester, hydrochloride is a complex organic compound with a piperazine ring structure
Métodos De Preparación
The synthesis of 1-Piperazinecarboxylic acid, 4-(2-(diisobutylamino)ethyl)-, isobutyl ester, hydrochloride typically involves multiple steps. The process begins with the preparation of the piperazine ring, followed by the introduction of the diisobutylaminoethyl group and the isobutyl ester. The final step involves the formation of the hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Análisis De Reacciones Químicas
1-Piperazinecarboxylic acid, 4-(2-(diisobutylamino)ethyl)-, isobutyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-Piperazinecarboxylic acid, 4-(2-(diisobutylamino)ethyl)-, isobutyl ester, hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological processes and as a potential therapeutic agent.
Medicine: It is investigated for its potential use in the treatment of various diseases.
Industry: It is used in the production of pharmaceuticals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Piperazinecarboxylic acid, 4-(2-(diisobutylamino)ethyl)-, isobutyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparación Con Compuestos Similares
1-Piperazinecarboxylic acid, 4-(2-(diisobutylamino)ethyl)-, isobutyl ester, hydrochloride can be compared with other similar compounds, such as:
Ethyl 1-piperazinecarboxylate: This compound has a similar piperazine ring structure but different substituents.
1-Piperazinecarboxylic acid, ethyl ester: This compound also has a piperazine ring but with an ethyl ester group instead of an isobutyl ester.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
24269-79-2 |
|---|---|
Fórmula molecular |
C19H40ClN3O2 |
Peso molecular |
378.0 g/mol |
Nombre IUPAC |
2-methylpropyl 4-[2-[bis(2-methylpropyl)amino]ethyl]piperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C19H39N3O2.ClH/c1-16(2)13-21(14-17(3)4)8-7-20-9-11-22(12-10-20)19(23)24-15-18(5)6;/h16-18H,7-15H2,1-6H3;1H |
Clave InChI |
ANGBBZOWVCMTFF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN(CCN1CCN(CC1)C(=O)OCC(C)C)CC(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


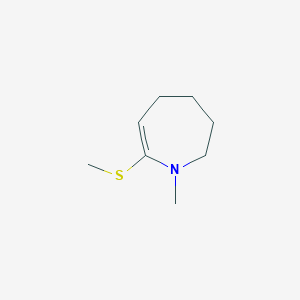
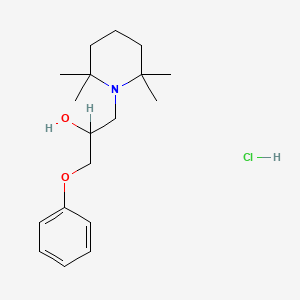
![Ethyl 3-{4-[(1e)-3-(butan-2-yl)-3-methyltriaz-1-en-1-yl]phenyl}propanoate](/img/structure/B14689444.png)
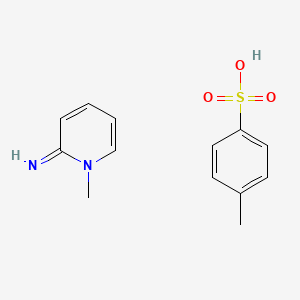
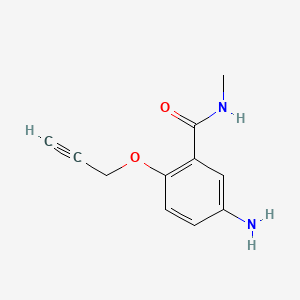
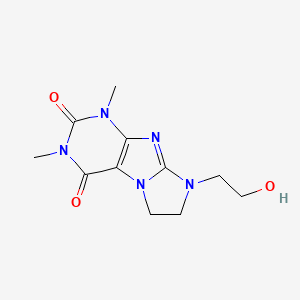
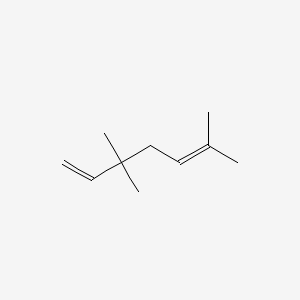
![2-(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl)oxirane](/img/structure/B14689472.png)
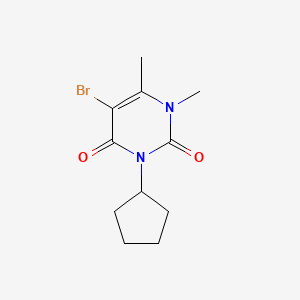

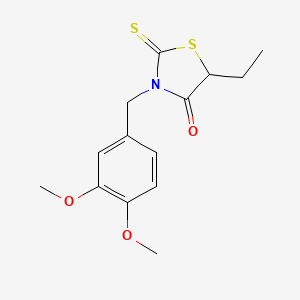
![2'-Phenylspiro[fluorene-9,1'-isoindol]-3'(2'h)-one](/img/structure/B14689495.png)
